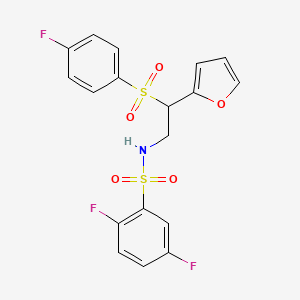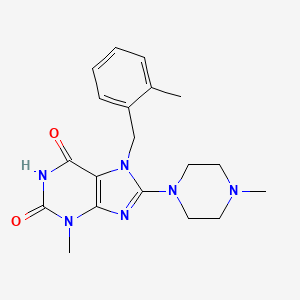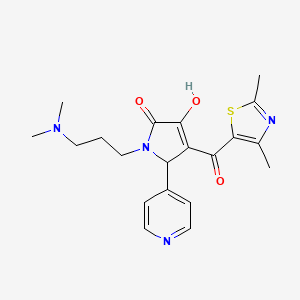
2,5-difluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-difluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H14F3NO5S2 and its molecular weight is 445.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymorphism in Aromatic Sulfonamides
Research on fluorine-substituted aromatic sulfonamides, such as those studied by Terada et al. (2012), has shown that the introduction of fluorine atoms affects the polymorphism of these compounds. The study discovered that fluorine-containing sulfonamides exhibited polymorphs or pseudopolymorphs, which were absent in their non-fluorinated counterparts. This polymorphism is significant for materials science and pharmaceutical applications, where the physical properties of a compound, like solubility and stability, can vary with different crystalline forms (Terada et al., 2012).
Enhancement of COX-2 Selectivity
Hashimoto et al. (2002) have demonstrated that the incorporation of a fluorine atom into the structure of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides enhances the selectivity for inhibiting the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial for developing anti-inflammatory drugs with reduced side effects. The study's findings underscore the importance of fluorine atoms in modulating the biological activity of sulfonamide derivatives (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
A series of fluorine-substituted benzenesulfonamides have been synthesized and tested for their inhibitory activity against carbonic anhydrase enzymes by Dudutienė et al. (2013). These enzymes are involved in various physiological processes, and their inhibitors are used to treat conditions like glaucoma and mountain sickness. The research found that fluorinated benzenesulfonamides exhibited high binding potency toward the enzymes, highlighting the potential for developing new therapeutic agents (Dudutienė et al., 2013).
Synthesis and Characterization of Fluorophores
Research on zinc(II) specific fluorophores, which include derivatives of benzenesulfonamide, illustrates the role of fluorine in enhancing the fluorescence of such compounds when bound to zinc ions. This property is particularly relevant in bioimaging and the study of intracellular zinc ion distribution. Kimber et al. (2001) have contributed to understanding how various substituents, including fluorine, affect the fluorescing characteristics of these compounds and their complexes with zinc ions (Kimber et al., 2001).
Eigenschaften
IUPAC Name |
2,5-difluoro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO5S2/c19-12-3-6-14(7-4-12)28(23,24)18(16-2-1-9-27-16)11-22-29(25,26)17-10-13(20)5-8-15(17)21/h1-10,18,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMUWZCHBRSHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile](/img/structure/B2725566.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2725567.png)




![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)butanamide](/img/structure/B2725579.png)

![5-[3-[2-(Dimethylamino)pyridin-3-yl]oxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2725581.png)
![Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate](/img/structure/B2725583.png)
![Ethyl 4-[6-(oxolan-3-yl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2725585.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2725587.png)
